molecular formula C9H9N3O B371141 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 93192-57-5

4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B371141
CAS No.: 93192-57-5
M. Wt: 175.19g/mol
InChI Key: BGJVWSMTZFBVEN-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound belonging to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles that hold a prominent position in modern medicinal chemistry research . This specific derivative, with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol, serves as a valuable building block in organic synthesis and drug development projects . The 1,2,4-triazole core is a known pharmacophore, and its derivatives are extensively investigated for a wide spectrum of biological activities. Scientific literature indicates that compounds based on this scaffold have demonstrated significant antimicrobial , anticonvulsant , anti-inflammatory , antiviral , and antioxidant properties in preclinical research settings . Its structural features make it a key intermediate for synthesizing more complex molecules, such as fused heterocyclic systems, for exploratory biology and high-throughput screening . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJVWSMTZFBVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl hydrazine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 or CrO3 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has identified a broad spectrum of biological activities associated with 1,2,4-triazole derivatives, including:

  • Antimicrobial Activity : Compounds with a triazole core have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives can be effective against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Effects : The antifungal potential of triazole derivatives is well-documented. These compounds inhibit fungal growth by disrupting cell membrane synthesis or interfering with ergosterol biosynthesis .
  • Antiviral Properties : Some triazole derivatives exhibit antiviral activity by inhibiting viral replication processes. This application is particularly relevant in the context of emerging viral infections .
  • Anti-inflammatory and Analgesic Effects : Research indicates that certain derivatives can alleviate inflammation and pain, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

The compound has also been explored for its agricultural applications:

  • Fungicides : Due to their antifungal properties, triazole compounds are utilized as fungicides in agriculture. They help control fungal diseases in crops, thereby enhancing yield and quality .
  • Plant Growth Regulators : Some studies suggest that triazole derivatives can act as growth regulators, influencing plant growth and development positively .

Case Studies

Several case studies highlight the effectiveness of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that certain modifications to the triazole structure significantly enhanced antimicrobial potency against resistant strains .
  • Fungicide Development :
    • Research focused on developing new fungicides based on triazole structures demonstrated that specific substitutions led to increased efficacy against common agricultural pathogens. Field trials confirmed improved crop health and yield when treated with these compounds .
  • Analgesic Activity Assessment :
    • A pharmacological study assessed the analgesic effects of a synthesized triazole derivative in animal models. The findings showed a significant reduction in pain response compared to controls, indicating potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be contextualized by comparing it to structurally related triazolones. Key differences in substituents, synthesis routes, and activities are summarized below:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name Substituents/Modifications Key Biological Activities Mechanism/Pathway References
This compound 4-methylphenyl at position 4 Limited direct data; inferred antimicrobial Likely enzyme inhibition (e.g., cholinesterase)
W112 (4-(4-(Heptyloxy)phenyl)-triazol-3-one) Heptyloxy chain at position 4 Neuroprotective, anti-inflammatory MAPK/NF-κB pathway inhibition
PRR846 4-chlorophenyl at position 4 VOR complex inhibition Disruption of nuclear vesicle trafficking
4-Amino-5-(4-chlorophenyl)-triazol-3-one Chlorophenyl and oxadiazole moieties Antimicrobial (Gram-positive bacteria) Inhibition of microbial enzymes
5-(4-Ethoxyphenyl)-triazol-3-one Ethoxy and methoxyphenyl groups Antifungal, antibiotic Cell membrane disruption
GSK2194069 Benzofuran and cyclopropanecarbonyl groups Fatty acid synthase imaging probe Binds to FASN-active sites

Structural Variations and Physicochemical Properties

  • Chlorophenyl (PRR846) and methoxyphenyl derivatives exhibit electron-withdrawing or donating effects, altering binding affinities to targets like acetylcholinesterase .
  • Alkyl/Aryl Chains :
    • W112’s heptyloxy chain enhances lipid solubility, critical for neuroprotective activity in Alzheimer’s models .
    • Ethoxy/methoxy groups (e.g., 4-(4-ethoxyphenyl)-triazol-3-one) improve antifungal activity by disrupting fungal membranes .

Biological Activity

Overview

4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • IUPAC Name : this compound
  • CAS Number : 93192-57-5
  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of 4-methylbenzoyl hydrazine with formic acid under reflux conditions. This method leads to the formation of the triazole ring through a hydrazone intermediate .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action appears to involve the inhibition of key enzymes in microbial metabolism.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18
Klebsiella pneumoniae14

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted by researchers synthesized various triazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida species .
  • Mechanism of Action :
    The primary target for triazole derivatives is often associated with cytochrome P450-dependent enzymes involved in sterol biosynthesis in fungi. The inhibition of these enzymes leads to a depletion of ergosterol, which is crucial for fungal cell membrane integrity . This mechanism may also extend to bacterial systems where similar pathways are disrupted.
  • In Vivo Studies :
    In vivo studies have demonstrated that derivatives of this compound can exert significant effects on inflammatory markers in animal models. For instance, administration in rat models showed a reduction in edema and inflammatory cell infiltration .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes and triazole precursors under acidic or reflux conditions. For example:

  • General Procedure : Dissolve a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid as a catalyst, and react with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) under reflux for 4–6 hours .
  • Optimization Strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst concentration (e.g., acetic acid vs. sulfuric acid), and reaction time can improve yields. Side reactions, such as unexpected cyclization products, require monitoring via TLC or HPLC .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and dihedral angles to confirm the triazolone core and substituent orientation .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • IR Spectroscopy : Detects characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N–H at ~3200 cm1^{-1}) .

(Basic) What biological activities are associated with 1,2,4-triazol-3-one derivatives, and what assays are used to evaluate them?

Triazolones exhibit antifungal, antimicrobial, and antitumor activities via mechanisms like enzyme inhibition (e.g., CYP450) or receptor antagonism. Standard assays include:

  • Antifungal Testing : Broth microdilution (MIC values against Candida spp.) .
  • Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) .

(Advanced) How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

DFT predicts molecular electrostatic potentials (MEPs) , HOMO-LUMO gaps, and reactive sites. For example:

  • B3LYP/6-31G(d) Basis Set : Calculates charge distribution on the triazolone ring, highlighting nucleophilic regions (e.g., carbonyl oxygen) for electrophilic attack .
  • Molecular Docking : Models interactions with biological targets (e.g., fungal lanosterol demethylase) to rationalize bioactivity .

(Advanced) How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity . Methodological solutions include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Verification : Use HPLC (≥95% purity) and HRMS to exclude impurities affecting bioactivity .

(Advanced) What strategies mitigate low yields during the cyclization step of triazolone synthesis?

  • Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Stepwise Temperature Control : Initiate reaction at 60°C to avoid side products, then increase to 100°C for completion .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .

(Advanced) Which advanced analytical techniques are essential for characterizing purity and stability?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10_{10}H10_{10}N3_{3}O) and detects trace impurities .
  • 2D NMR (HSQC, HMBC) : Maps 1^1H-13^13C correlations to resolve structural ambiguities (e.g., differentiating tautomers) .
  • Stability Studies : Use accelerated degradation conditions (40°C/75% RH) with LC-MS to identify degradation products .

(Basic) What safety precautions are recommended during handling and synthesis?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., acetic acid) .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., ethanol, DMF) .

(Advanced) How can regioselectivity challenges in triazolone functionalization be addressed?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .
  • Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki reactions to attach aryl groups selectively .

(Advanced) What mechanistic insights explain the compound’s role in antifungal activity?

Triazolones inhibit ergosterol biosynthesis by binding to fungal CYP51 (lanosterol 14α-demethylase), disrupting membrane integrity. In vitro studies show IC50_{50} values correlated with substituent electronegativity (e.g., 4-methylphenyl enhances lipophilicity and membrane penetration) .

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